![molecular formula C12H14Cl2 B11962035 7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene CAS No. 6663-26-9](/img/structure/B11962035.png)
7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene is a chemical compound with the molecular formula C12H14Cl2. It is characterized by its unique bicyclic structure, which includes a four-membered ring fused to a six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene typically involves the chlorination of 2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene. This reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 7,7-positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar chlorination processes are scaled up for industrial synthesis. The use of appropriate catalysts and reaction conditions would be essential to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can be used to remove chlorine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes .
Aplicaciones Científicas De Investigación
7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets. The chlorine atoms and the bicyclic structure play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the derivatives being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene
- 2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol
- (1R,6S)-1,6-Dimethyl-7,8-diphenylbicyclo[4.2.0]octa-2,4,7-triene
- Tetra-chloro-5,5-dimethoxy-cyclopenta-1,3-diene, bicyclo[4.2.0]octa-1(6),2,4,7-tetraene
Uniqueness
7,7-Dichloro-2,3,4,5-tetramethylbicyclo[42This distinguishes it from other similar compounds that may lack these chlorine atoms or have different substituents .
Propiedades
Número CAS |
6663-26-9 |
|---|---|
Fórmula molecular |
C12H14Cl2 |
Peso molecular |
229.14 g/mol |
Nombre IUPAC |
7,7-dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C12H14Cl2/c1-6-7(2)9(4)11-10(8(6)3)5-12(11,13)14/h5H2,1-4H3 |
Clave InChI |
ZEQOPJDFEDAUJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C(=C1C)CC2(Cl)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961953.png)
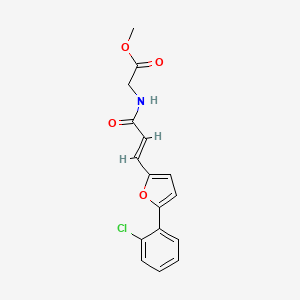
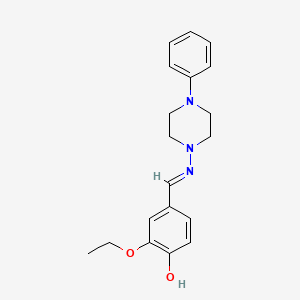
![2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11961967.png)



![4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine](/img/structure/B11961994.png)

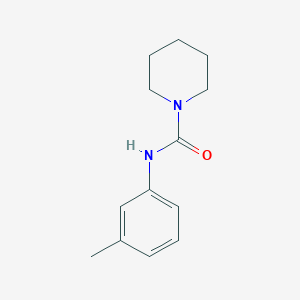
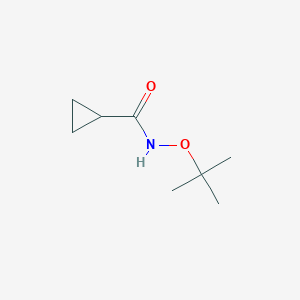

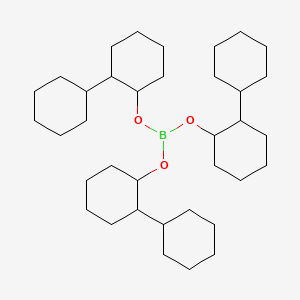
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962019.png)
